
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde is a chemical compound characterized by its unique structure, which includes a chlorinated propene group attached to a cyclohexane ring with a carbaldehyde functional group
Méthodes De Préparation
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 3-chloropropene.
Reaction Conditions: The key step involves the alkylation of 4-methylcyclohexanone with 3-chloropropene in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere.
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the propene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Addition Reactions: The double bond in the propene group can undergo addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2), resulting in the formation of halogenated products.
Applications De Recherche Scientifique
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of various biochemical pathways.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(3-Chloroprop-2-en-1-yl)-4-methylcyclohexane-1-carbaldehyde can be compared with similar compounds such as:
1-(3-Chloroprop-2-en-1-yl)-1H-indole-2-carboxylic acid: This compound shares the chloropropene group but has an indole ring instead of a cyclohexane ring.
1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound also contains the chloropropene group but features a pyrazole ring.
Quaternium-15: A quaternary ammonium compound with a chloropropene group, used as a preservative in cosmetics.
Propriétés
Formule moléculaire |
C11H17ClO |
|---|---|
Poids moléculaire |
200.70 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c1-10-3-6-11(9-13,7-4-10)5-2-8-12/h2,8-10H,3-7H2,1H3/b8-2+ |
Clé InChI |
ZNUUGJOALDQBCA-KRXBUXKQSA-N |
SMILES isomérique |
CC1CCC(CC1)(C/C=C/Cl)C=O |
SMILES canonique |
CC1CCC(CC1)(CC=CCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


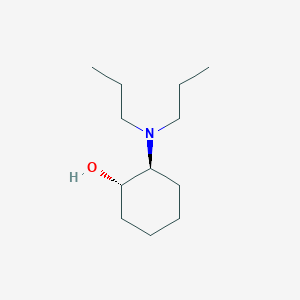
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
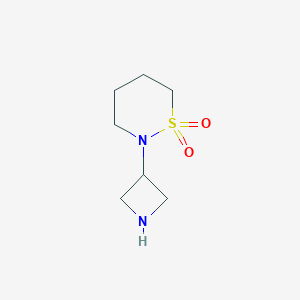
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
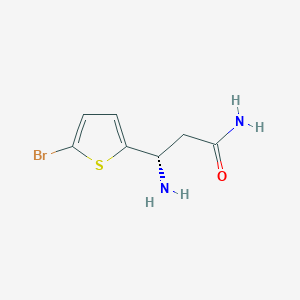
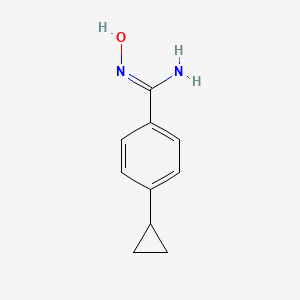
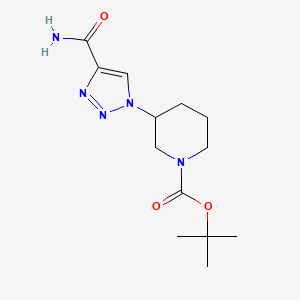
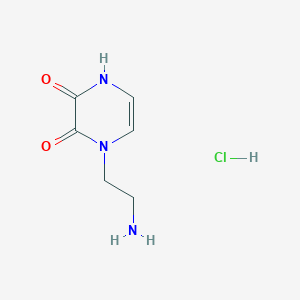
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)
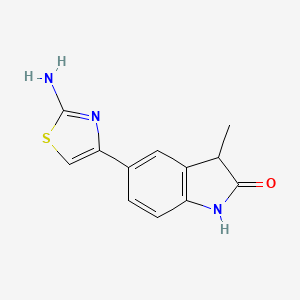
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
![(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
![3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15273326.png)
